1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one
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Overview
Description
1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one is a synthetic compound belonging to the class of pyrazole derivatives These compounds are known for their diverse range of biological activities and applications in various scientific fields
Preparation Methods
The synthesis of 1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one can be achieved through various synthetic routes. A common method involves the reaction of 4-tert-butylphenylhydrazine with acetylacetone under acidic conditions to form the intermediate hydrazone, which is then cyclized to form the pyrazole ring. Industrial production methods typically involve similar reaction steps but are optimized for larger-scale production, ensuring high yields and purity through controlled reaction conditions and purification processes.
Chemical Reactions Analysis
1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxides.
Reduction: : Reduction reactions can modify the pyrazole ring or the substituent groups.
Substitution: : The tert-butylphenyl and methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
This compound has found applications in several scientific research fields:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Potential use in studying enzyme interactions and binding studies due to its unique structure.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring and the tert-butylphenyl group are key to its binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one stands out due to its unique substitution pattern, which imparts specific chemical properties and biological activities. Similar compounds include:
1-(4-tert-butylphenyl)-3-methyl-1H-pyrazol-5-yl]ethan-1-one
1-(4-tert-butylphenyl)-1H-pyrazol-4-yl]ethan-1-one
These compounds share structural similarities but differ in their substitution patterns, leading to distinct chemical behaviors and applications.
Properties
CAS No. |
1368986-28-0 |
---|---|
Molecular Formula |
C16H20N2O |
Molecular Weight |
256.3 |
Purity |
95 |
Origin of Product |
United States |
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